Home > Products > Screening Compounds P138328 > Beta-Amyloid (17-40)
Beta-Amyloid (17-40) -

Beta-Amyloid (17-40)

Catalog Number: EVT-247353
CAS Number:
Molecular Formula:
Molecular Weight: 2392.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (17-40) is a peptide fragment derived from the amyloid precursor protein and is part of the larger family of amyloid beta peptides associated with Alzheimer's disease. This specific fragment, consisting of 24 amino acids, is significant in research due to its role in the aggregation processes that lead to amyloid plaque formation in the brains of individuals with Alzheimer's disease. The study of Beta-Amyloid (17-40) provides insights into the mechanisms of neurodegeneration and potential therapeutic targets.

Source

Beta-Amyloid (17-40) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. It is primarily found in the human brain, particularly in regions affected by Alzheimer’s pathology. The peptide can also be produced synthetically for research purposes, allowing for controlled studies on its properties and effects.

Classification

Beta-Amyloid (17-40) belongs to the class of peptides known as amyloid beta peptides. These peptides are classified based on their amino acid length, with common variants being Beta-Amyloid (1-40) and Beta-Amyloid (1-42). The classification is crucial for understanding their biochemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (17-40) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for stepwise assembly of the peptide chain while protecting reactive amino groups.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with attaching the first amino acid to a solid resin.
    • Subsequent amino acids are added one at a time using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
    • After assembling the desired sequence, deprotection and cleavage from the resin are performed using trifluoroacetic acid.
  2. Recombinant Expression:
    • Bacterial systems can be engineered to express Beta-Amyloid (17-40), followed by purification through ion-exchange chromatography and molecular mass fractionation to isolate the peptide in high purity .
Molecular Structure Analysis

Structure

Beta-Amyloid (17-40) has a specific sequence that influences its secondary structure, often adopting an alpha-helical or beta-sheet conformation depending on environmental conditions. The structural characteristics play a critical role in its aggregation properties.

Data

The molecular weight of Beta-Amyloid (17-40) is approximately 2393 Da, with an empirical formula of C_99H_145N_27O_28S. Its sequence is crucial for understanding its interactions with other molecules and its propensity to form fibrils.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (17-40) participates in various chemical reactions that lead to its aggregation into oligomers and fibrils, which are pathological hallmarks of Alzheimer’s disease. The peptide can undergo oxidation and other modifications that affect its stability and aggregation behavior.

Technical Details

Studies have shown that modifications such as phosphorylation or glycosylation can alter the aggregation kinetics of Beta-Amyloid (17-40), influencing its toxicity and interaction with neuronal cells .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (17-40) contributes to neurodegeneration involves its aggregation into insoluble fibrils that disrupt cellular function. These aggregates can induce oxidative stress, inflammation, and apoptosis in neurons.

Data

Research indicates that even low concentrations of aggregated Beta-Amyloid can lead to synaptic dysfunction and cognitive decline, making it a key target for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (17-40) is typically a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH but may aggregate under certain conditions, such as high concentration or low pH.

Chemical Properties

The peptide exhibits amphiphilic characteristics due to its hydrophobic residues, which contribute to its ability to form aggregates. Its stability can be influenced by factors such as temperature, pH, and ionic strength .

Applications

Scientific Uses

Beta-Amyloid (17-40) is primarily used in research related to Alzheimer's disease. Its applications include:

  • Biophysical Studies: Understanding aggregation mechanisms through techniques like circular dichroism spectroscopy and thioflavin T assays.
  • Drug Development: Screening potential therapeutic compounds that inhibit aggregation or promote clearance of amyloid plaques.
  • Diagnostic Tools: Developing assays for measuring amyloid levels in biological fluids as biomarkers for Alzheimer's disease progression .

The continued study of Beta-Amyloid (17-40) remains vital for advancing our understanding of Alzheimer's disease pathology and developing effective treatments.

Molecular Origins and Proteolytic Processing

Non-Amyloidogenic Pathway of Amyloid Precursor Protein (APP) Cleavage

The non-amyloidogenic pathway prevents full-length amyloid-beta (Aβ) formation through sequential proteolysis. α-Secretase—primarily ADAM10, ADAM17, and ADAM9—cleaves APP within the Aβ domain (between residues 16 and 17), generating soluble APPα (sAPPα) and an 83-residue membrane-bound C-terminal fragment (C83) [4] [9]. This cleavage precludes intact Aβ formation by disrupting its N-terminal domain.

α-Secretase-Mediated Cleavage and Generation of p3 (Aβ17–40/42)

Subsequent γ-secretase cleavage of C83 releases the p3 peptide (Aβ17–40 or Aβ17–42) and the APP intracellular domain (AICD). Unlike full-length Aβ, p3 lacks the hydrophobic N-terminal domain (residues 1–16), which reduces its aggregation propensity. The p3 peptide is constitutively produced in neurons, with studies reporting a 2-fold higher basal secretion rate compared to Aβ in cultured neurons [2] [9]. Despite its designation as "non-amyloidogenic," p3 has been identified in diffuse plaques of Alzheimer’s disease (AD) and Down’s syndrome brains, suggesting potential pathological relevance under specific conditions [2].

Comparative Analysis of p3 vs. Full-Length Aβ Production Dynamics

The production balance between p3 and Aβ is dynamically regulated:

  • Substrate Competition: α- and β-secretases compete for APP cleavage. Elevated α-secretase activity (e.g., via PKC activation) diminishes Aβ generation by >80% [4] [9].
  • Spatial Segregation: α-cleavage predominates at the plasma membrane, whereas β-cleavage occurs in endosomes. The Swedish APP mutant (KM670/671NL) favors β-secretase access, increasing Aβ/p3 ratios by 6–8 fold [10] [6].
  • Pathological Shifts: In AD, reduced α-secretase activity and disrupted APP trafficking amplify Aβ production. Conversely, p3 levels increase in mild cognitive impairment, suggesting compensatory pathway activation [2] [9].

Table 1: Key Properties of p3 vs. Full-Length Aβ

Propertyp3 (Aβ17–40/42)Full-Length Aβ (1–40/42)
Production PathwayNon-amyloidogenic (α + γ)Amyloidogenic (β + γ)
Basal Secretion Rate~2-fold higher than AβLower in physiological states
Aggregation PropensityLow (lacks hydrophobic N-term)High (forms oligomers/fibrils)
Plaque PresenceDiffuse plaques (AD, Down’s)Dense-core neuritic plaques
Tyrosine ResiduesAbsentPresent (limits UV detection)

Enzymatic Regulation of p3 Biosynthesis

Role of γ-Secretase in C-Terminal Truncation Variability

γ-Secretase, a multiprotein complex (presenilin, nicastrin, PEN-2, APH-1), catalyzes regulated intramembrane proteolysis of C83. Its cleavage imprecision generates heterogeneous p3 isoforms:

  • Aβ17–40: Dominant species (80–90% of p3 pool) [5] [9].
  • Aβ17–42: Minor species (5–10%) but more hydrophobic and prone to aggregation [1] [6].Pathogenic mutations in presenilin-1 (PSEN1) shift γ-secretase activity to favor Aβ42 production, similarly increasing Aβ17–42/p3–40 ratios. This underscores γ-secretase’s dual role in both amyloidogenic and non-amyloidogenic pathways [6] [9].

Subcellular Compartmentalization of APP Processing Pathways

Subcellular trafficking dictates APP processing fate:

  • Early Endosomes: Acidic pH (∼5.0–6.0) optimizes BACE1 activity, favoring Aβ production. APP internalization via clathrin-coated pits (mediated by YENPTY motif) directs it toward amyloidogenic processing [3] [10].
  • Trans-Golgi Network (TGN): α-Secretases (ADAM10) cleave APP during biosynthetic transport. Retention in TGN enhances non-amyloidogenic processing [7] [10].
  • Regulatory Nodes:
  • Rab GTPases: Rab5-positive endosomes concentrate BACE1 and internalized APP, increasing collision frequency.
  • Lipid Rafts: BACE1 and γ-secretase associate with raft microdomains, facilitating sequential cleavage. Disruption of rafts reduces Aβ and p3 generation [10].
  • Phosphorylation: APP phosphorylation at threonine-668 (T668) by CDK5 or GSK3β promotes BACE1 cleavage by 40–60%, while α-cleavage remains unaffected [3].

Table 2: Subcellular Compartments Governing APP Processing

CompartmentpHDominant ProteasePrimary APP FragmentKey Regulators
Plasma MembraneNeutralα-Secretase (ADAM10)sAPPα, C83PKC, calcium signaling
Early EndosomesAcidicBACE1sAPPβ, C99Rab5, clathrin, AP-2
Trans-GolgiNeutralα-SecretasesAPPα, C83TGN-resident kinases
Late EndosomesAcidicγ-Secretasep3, AβRab7, ESCRT machinery

Properties

Product Name

Beta-Amyloid (17-40)

Molecular Weight

2392.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.